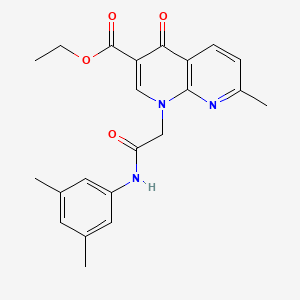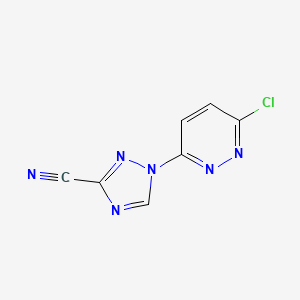![molecular formula C16H19ClN2O4 B2363072 N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 1795196-55-2](/img/structure/B2363072.png)
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C16H19ClN2O4 and its molecular weight is 338.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photovoltaic Efficiency and Ligand-Protein Interactions Compounds similar to "N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide" have been studied for their potential in photovoltaic applications and ligand-protein interactions. For example, benzothiazolinone acetamide analogs have demonstrated good light harvesting efficiency (LHE) and promising free energy of electron injection, making them suitable for use as photosensitizers in dye-sensitized solar cells (DSSCs). Moreover, these compounds have shown significant non-linear optical (NLO) activity, which is crucial for various photonic applications. Additionally, molecular docking studies have explored their binding interactions with Cyclooxygenase 1 (COX1), indicating potential medicinal chemistry applications (Mary et al., 2020).
Potential Pesticides Derivatives with structural resemblances have been characterized for their potential as pesticides. New diffraction data for derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, a compound with potential pesticidal properties, have been reported. These data include experimental and calculated peaks, values of d, relative peak intensities, and Miller indices, providing foundational information for further development and application of these compounds in agricultural sciences (Olszewska et al., 2009).
Corrosion Inhibitors Acetamide derivatives have been synthesized and evaluated for their efficiency as corrosion inhibitors. Studies have shown that long alkyl side chain acetamide derivatives can significantly prevent corrosion in steel structures, especially in acidic and oil mediums. This research provides insights into developing more effective corrosion inhibitors for industrial applications, emphasizing the compound's role in extending the lifespan of metal components and structures (Yıldırım & Cetin, 2008).
Antiviral and Antimicrobial Agents Research on compounds structurally related to "N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide" has included the exploration of their antiviral and antimicrobial properties. For instance, studies on N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide have revealed its potential as an antiviral agent, supported by vibrational spectroscopic analysis and molecular docking, suggesting its inhibitory activity against viruses. This research avenue is crucial for developing new therapeutic agents to combat viral infections (Mary et al., 2022).
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4/c1-16(23-2,11-4-3-5-12(17)8-11)10-18-13(20)9-19-14(21)6-7-15(19)22/h3-5,8H,6-7,9-10H2,1-2H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFZEEZMOBTLND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CN1C(=O)CCC1=O)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-difluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2362990.png)
![6-Methyl-2-(methylthio)-8H-pyrido-[2,3-d]pyrimidin-7-one](/img/structure/B2362991.png)


![2-[4-(3,6-dichloropyridine-2-carbonyl)piperazin-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2362996.png)



![2-[(3-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B2363004.png)


![2-Phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]butan-1-one](/img/structure/B2363007.png)

